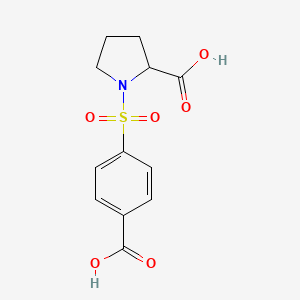

1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

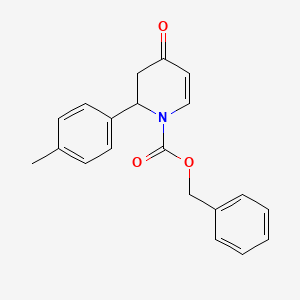

“1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid” is a complex organic compound. It incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of pyrrolidine compounds, like “1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used can be based on the stereogenicity of carbons, where different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : Acid-catalyzed reactions with phenols have been employed to create new 1-(arylsulfonyl)pyrrolidines, demonstrating a method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). Similarly, reactions involving N-(4,4-diethoxybutyl)sulfonamides have been developed for synthesizing 2-aryl-1-sulfonylpyrrolidines (Smolobochkin et al., 2017).

Chemical Properties and Reactions : Acid-mediated C–N bond cleavage in 1-sulfonylpyrrolidines offers an efficient route towards dibenzoxanthenes, diarylbutanes, and resorcinarenes with a sulfonylamide moiety (Gazizov et al., 2017).

Applications in Organic Synthesis

Catalytic Activity : The compound has shown potential as a catalyst in organic reactions, such as the synthesis of various organic compounds including coumarin-3-carboxylic acid and cinnamic acid derivatives (Zolfigol et al., 2015).

Asymmetric Synthesis : Axially chiral dicarboxylic acids, including those related to 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid, have been used in asymmetric Mannich-type reactions, indicating their potential in the synthesis of chiral molecules (Hashimoto et al., 2011).

Biocatalytic Synthesis

- Enantioselective Hydroxylation : The α oxidation of carboxylic acids, including derivatives of 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid, has been explored for the biocatalytic synthesis of enantiomerically pure 2-hydroxy acids (Adam et al., 1998).

Applications in Bioconjugation and Imaging

- Optical Imaging for Cancer Detection : Derivatives of 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid have been utilized in the development of water-soluble near-infrared dyes for cancer detection, demonstrating their potential in bioconjugation and medical imaging applications (Pham et al., 2005).

作用機序

Target of Action

Similar compounds such as 4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, have been associated with carbonic anhydrase enzymes (ca1, ca2, ca5a, ca5b, ca9) in humans . These enzymes play a crucial role in maintaining pH balance in the body and assisting in CO2 transport.

Mode of Action

Sulfonamide derivatives, like 4-sulfamoylbenzoic acid, are known to inhibit carbonic anhydrase enzymes by binding to their active sites

Biochemical Pathways

Inhibition of carbonic anhydrase enzymes can disrupt several physiological processes, including fluid secretion, respiration, and ph regulation .

Result of Action

If the compound does inhibit carbonic anhydrase enzymes, it could potentially lead to changes in ph balance and co2 transport in the body .

特性

IUPAC Name |

1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6S/c14-11(15)8-3-5-9(6-4-8)20(18,19)13-7-1-2-10(13)12(16)17/h3-6,10H,1-2,7H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEDQUATDGICIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)

![N-(4-iodophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2430282.png)

![3-Azido-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2430286.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2430289.png)

![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B2430293.png)